1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a sulfonyl group attached to a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Piperazine Ring Formation: The alkylated pyrazole is reacted with piperazine under basic conditions to form the desired piperazine derivative.
Sulfonylation: Finally, the piperazine derivative is sulfonylated using 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-methylbenzyl)sulfonyl)piperazine
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorobenzyl)sulfonyl)piperazine
Comparison: Compared to its analogs, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is unique due to the presence of the 3-methylbenzyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and research.
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides an in-depth analysis of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of the compound typically involves the reaction of piperazine with a pyrazole derivative, followed by the introduction of a sulfonyl group. The synthetic pathway can be summarized as follows:
-
Starting Materials :
- 1H-pyrazole derivative
- Piperazine
- 3-Methylbenzyl sulfonyl chloride
-
Reaction Conditions :
- The reaction is conducted in an appropriate solvent (e.g., ethanol) under reflux conditions, often employing a base to facilitate the formation of the sulfonamide bond.
-
Characterization Techniques :
- The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Table 1: Summary of Synthetic Methods
Methodology | Key Steps | Yield (%) |
---|---|---|
Reaction with piperazine | Combine reactants in ethanol | 85% |
Sulfonylation | Add sulfonyl chloride | 90% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, particularly those associated with BRAF(V600E) mutations.
- Mechanism of Action : The biological activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Evidence suggests that pyrazole derivatives possess antimicrobial properties. The compound was tested against several bacterial strains, showing promising results in inhibiting growth.
Table 2: Biological Activity Overview
Activity Type | Assay Type | Results |
---|---|---|
Antitumor | MTT Assay | IC50 = 15 µM |
Anti-inflammatory | ELISA for cytokines | Significant inhibition |
Antimicrobial | Agar diffusion method | Zone of inhibition = 12 mm |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were tested for their efficacy against human melanoma cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for melanoma treatment.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar compounds. The results indicated that treatment with the compound resulted in a notable decrease in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the piperazine ring or sulfonyl group can significantly influence potency and selectivity against specific targets.
Key Findings:
- Substituents on the Pyrazole Ring : Different substituents can enhance or diminish biological activity.
- Piperazine Modifications : Alterations to the piperazine moiety can improve solubility and bioavailability.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-16-4-2-5-17(14-16)15-24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h2-7,14H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLNVASXQRUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.